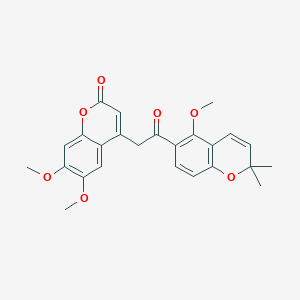
6,7-Dimethoxy-4-(2-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2-oxoethyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-4-(2-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2-oxoethyl)-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes multiple methoxy groups and a chromen-2-one core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
The synthesis of 6,7-Dimethoxy-4-(2-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2-oxoethyl)-2H-chromen-2-one involves several steps. One common method includes the selective cleavage of the methylene bridge in naturally occurring methoxylated coumarins, such as sabandin, using acetoxylation with lead tetraacetate . This method provides high selectivity and efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
6,7-Dimethoxy-4-(2-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2-oxoethyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a component in various chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes and modulate signaling pathways involved in inflammation and oxidative stress . The exact molecular targets and pathways can vary depending on the specific biological context and application.
類似化合物との比較
Similar compounds include other methoxylated coumarins and chromen-2-one derivatives, such as esculetin and sabandin . Compared to these compounds, 6,7-Dimethoxy-4-(2-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2-oxoethyl)-2H-chromen-2-one exhibits unique structural features that may contribute to its distinct biological and chemical properties. For example, the presence of multiple methoxy groups and the specific arrangement of functional groups can influence its reactivity and interactions with biological targets.
生物活性
The compound 6,7-Dimethoxy-4-(2-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2-oxoethyl)-2H-chromen-2-one , a derivative of chromone, has garnered attention due to its diverse biological activities. Chromones and their derivatives are known for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to consolidate findings regarding the biological activity of this specific compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features multiple methoxy groups and a chromene scaffold, contributing to its biological activity.
Anticancer Activity
Research indicates that chromone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways. The specific compound under review has not been extensively studied in this context; however, related chromone derivatives have demonstrated promising results in vitro and in vivo against several cancer cell lines .
Antimicrobial Properties
Chromones have also been recognized for their antimicrobial activities. The compound may exhibit inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymatic functions within the microbes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of chromone derivatives. The presence of methoxy groups at the 6 and 7 positions enhances lipophilicity and bioavailability, which are vital for their pharmacological effects. Additionally, modifications at the 4-position can significantly influence the potency and selectivity of the compound against various biological targets .
Case Studies
- Anticancer Study : A related study on a similar chromone derivative demonstrated an IC50 value of 10 µM against human breast cancer cells (MCF-7). This indicates potential efficacy for the compound if similar mechanisms are assumed .
- Antimicrobial Assessment : In a comparative analysis, a related chromone exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. This suggests that the compound may possess comparable antimicrobial potency .
- Anti-inflammatory Research : A study evaluating a structurally similar compound reported a significant reduction in nitric oxide production in LPS-stimulated macrophages, indicating potential anti-inflammatory effects that could be extrapolated to the compound under review .
特性
IUPAC Name |
6,7-dimethoxy-4-[2-(5-methoxy-2,2-dimethylchromen-6-yl)-2-oxoethyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O7/c1-25(2)9-8-16-19(32-25)7-6-15(24(16)30-5)18(26)10-14-11-23(27)31-20-13-22(29-4)21(28-3)12-17(14)20/h6-9,11-13H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOUKPRTPPXNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2OC)C(=O)CC3=CC(=O)OC4=CC(=C(C=C34)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














